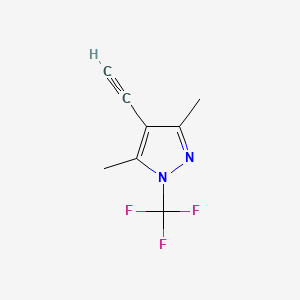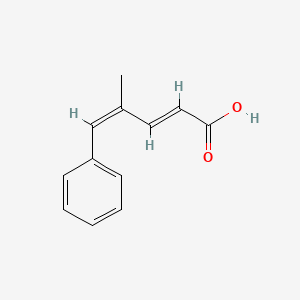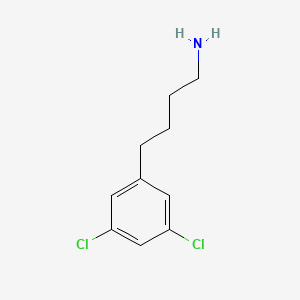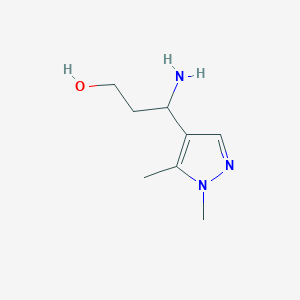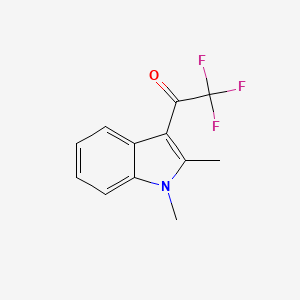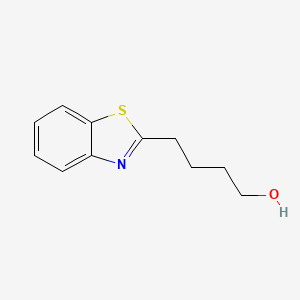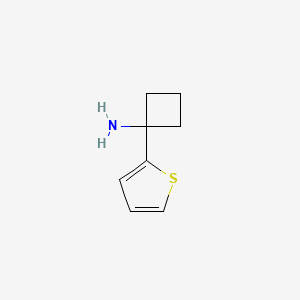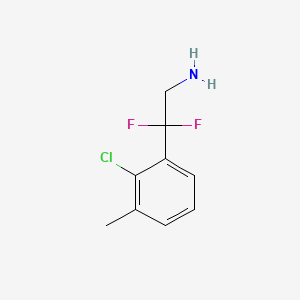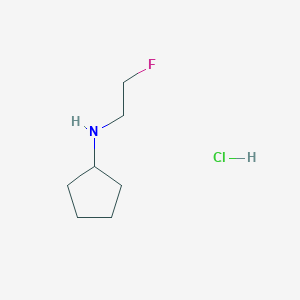![molecular formula C8H6F3NO2 B13609059 [4-(Trifluoromethyl)phenyl]nitromethane](/img/structure/B13609059.png)
[4-(Trifluoromethyl)phenyl]nitromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Nitromethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a nitromethyl group and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(nitromethyl)-4-(trifluoromethyl)benzene typically involves the nitration of 4-(trifluoromethyl)toluene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitromethyl group onto the benzene ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(nitromethyl)-4-(trifluoromethyl)benzene may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient and scalable production of the compound while minimizing the risk of side reactions and ensuring high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Nitromethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitrobenzaldehyde derivatives.
Reduction: The nitromethyl group can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives with various functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
1-(Nitromethyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents with specific biological activities.
Industry: It is utilized in the production of agrochemicals and materials with unique properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(nitromethyl)-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The nitromethyl group can undergo reduction to form reactive intermediates that interact with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to penetrate biological membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Nitromethyl)-2-(trifluoromethyl)benzene
- 1-(Nitromethyl)-3-(trifluoromethyl)benzene
- 1-(Nitromethyl)-4-(difluoromethyl)benzene
Uniqueness
1-(Nitromethyl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the nitromethyl and trifluoromethyl groups on the benzene ring
Propriétés
Formule moléculaire |
C8H6F3NO2 |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
1-(nitromethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)7-3-1-6(2-4-7)5-12(13)14/h1-4H,5H2 |
Clé InChI |
IPRQFBGSQVESQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


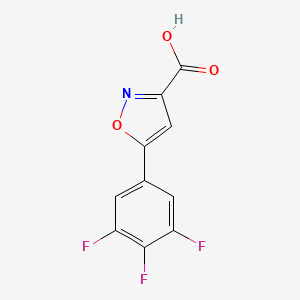
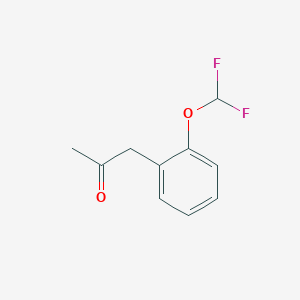
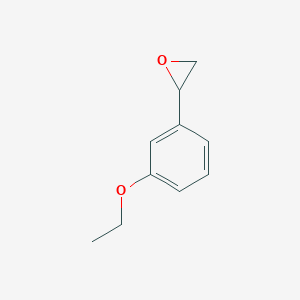
![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)
